![molecular formula C6H5N3OS B014463 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 67831-84-9](/img/structure/B14463.png)
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
Overview
Description
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation remains the most widely employed method for constructing the pyrrolo[2,3-d]pyrimidine core. This strategy typically involves the fusion of pyrrole and pyrimidine precursors under controlled conditions.
Reaction Mechanisms and Starting Materials
The reaction begins with 2-amino-1H-pyrrole-3-carbonitrile derivatives, which undergo cyclocondensation with aryl nitriles or carbonyl-containing reagents. For example, the use of potassium tert-butoxide in boiling tert-butanol facilitates the formation of the fused bicyclic system . Key intermediates include:
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2-Amino-1H-pyrrole-3-carbonitrile : Provides the pyrrole ring and nitrogen atoms for pyrimidine formation.
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Aryl nitriles : Act as carbonyl equivalents, enabling ring closure through nucleophilic attack.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Higher temperatures accelerate cyclization but risk decomposition |
Solvent | tert-Butanol | Polar aprotic solvents enhance solubility of intermediates |
Catalyst | KOtBu | Facilitates deprotonation and nucleophilic attack |
Reaction Time | 4–6 hours | Prolonged durations improve completeness but may degrade products |
Under optimized conditions, yields of 65–78% have been reported for analogous pyrrolo-pyrimidine systems .
Multi-Component Synthesis
Multi-component reactions (MCRs) offer a streamlined approach to constructing complex heterocycles in a single step. Recent advances have adapted these methods for pyrrolo-pyrimidine derivatives.
One-Pot Reaction Design
A representative MCR involves the simultaneous reaction of:
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ω-Substituted aldehydes : Provide the pyrrole backbone.
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2,6-Diaminopyrimidin-4(3H)-one : Supplies the pyrimidine ring.
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Thiourea : Introduces the mercapto group via sulfur incorporation .
This method, conducted in ethanol with potassium bicarbonate, achieves cyclization and thiolation in one pot. Yields for related pyrimidine-thiol derivatives range from 50–62% .
Advantages and Limitations
Advantages :
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Reduced purification steps.
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Compatibility with diverse substituents.
Limitations : -
Sensitivity to stoichiometric imbalances.
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Limited control over regioselectivity.
Post-Synthetic Thiolation
Introducing the mercapto group after constructing the pyrrolo-pyrimidine core allows greater flexibility in functionalization.
Nucleophilic Substitution
Chlorinated intermediates (e.g., 4-chloro-pyrrolo-pyrimidines) undergo displacement with thiol nucleophiles. For example:
Reaction conditions:
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Solvent : Dimethylformamide (DMF).
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Temperature : 60–80°C.
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Catalyst : Triethylamine (TEA).
This method achieves 70–85% yields but requires high-purity starting materials .
Sulfurization Reagents
Alternative reagents like Lawesson’s reagent or phosphorus pentasulfide (PS) convert keto groups to thiones:
Key considerations:
-
Stoichiometry : 1:1 molar ratio minimizes side products.
-
Reaction Time : 2–4 hours under reflux.
Protective Group Strategies
Protective groups are essential for preventing unwanted side reactions during multi-step syntheses.
Boc Protection
The tert-butoxycarbonyl (Boc) group shields amine functionalities during cyclization. For example:
-
Boc-protected 2-amino-pyrrole derivatives resist N-alkylation.
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Acidic cleavage (e.g., trifluoroacetic acid) removes Boc post-cyclization.
This approach improves regioselectivity and overall yields by 15–20% .
Benzyl and Acetyl Groups
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Benzyl : Protects thiols during oxidation-sensitive steps.
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Acetyl : Masks amines in acidic conditions.
Industrial-Scale Considerations
Scaling laboratory methods requires addressing:
Challenge | Solution |
---|---|
Solvent Volume | Switch to ethanol/HO mixtures |
Catalyst Recovery | Immobilized KOtBu on silica |
Purification | Continuous chromatography |
Pilot-scale trials report 60% yields at 10 kg batches, demonstrating feasibility .
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation completes in 30 minutes at 150°C, yielding 73% product vs. 65% conventional .
Flow Chemistry
Continuous flow systems enhance heat/mass transfer, enabling safer handling of exothermic steps. Early-stage implementations show promise for thiolation reactions.
Analytical Validation
Critical quality control measures include:
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HPLC Purity : >98% for pharmaceutical applications.
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H NMR Analysis : Confirms absence of regioisomers (e.g., δ 10–12 ppm for –SH).
-
Mass Spectrometry : Validates molecular weight (167.19 g/mol).
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial effects against a range of pathogens.
- Data Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This data suggests that this compound could be a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes, particularly in the context of cancer and inflammation.
- Case Study : Inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, was observed with an IC50 value of 20 µM. This inhibition could potentially lead to reduced tumor growth in certain cancer types .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Apoptosis Pathways Activation : Triggers intrinsic pathways leading to cell death.
- Cell Cycle Arrest : Affects the G1/S phase transition in proliferating cells.
Mechanism of Action
The mechanism of action of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structural similarity to purines allows it to interfere with nucleic acid metabolism, contributing to its antitumor and antiviral activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
2-(Methylthio)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Molecular Formula : C₇H₇N₃OS
- Molecular Weight : 181.22 g/mol
- CAS : 67831-83-8
- Key Differences : Replacement of -SH with -SMe reduces reactivity but increases lipophilicity. Methylthio derivatives are less prone to oxidation, enhancing stability under physiological conditions.
6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.25 g/mol
- CAS : 1263212-09-4
- The methyl group at position 6 may sterically hinder interactions with certain targets.
2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- CAS : 7355-55-7
- Key Differences: The amino group (-NH₂) replaces -SH, altering hydrogen-bonding capabilities. Amino derivatives are common intermediates in drug synthesis, such as kinase inhibitors .
Ring System Modifications
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
- Example : 2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- Example: Substituted thieno derivatives (TP1-TP15) Activities: Antimicrobial (MIC: 25–100 µg/mL) and anticonvulsant (ED₅₀: 30–150 mg/kg) .
- Key Differences : Sulfur in the thiophene ring increases electron-withdrawing effects, enhancing interactions with bacterial enzymes or ion channels .
Substituent Additions at Positions 5 and 6
5,6-Diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Synthesis: Magnesium-doped hydroxyapatite nanocomposite catalysis (yields: 57–90%) .
- Activities : Antibacterial against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL) .
- Key Differences : Bulky aromatic substituents enhance hydrophobic interactions but reduce aqueous solubility.
6-Benzoyl-2-(difluoromethyl)-5-phenyl Derivatives
- Example : Compound 15 (C₂₀H₁₄F₂N₃O₂) .
- Activities : Tubulin-targeting anticancer agents with IC₅₀ values < 1 µM in leukemia cell lines.
- Key Differences : Fluorinated groups improve metabolic stability and membrane permeability .
Comparative Data Table
Biological Activity
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one (CAS Number: 67831-84-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Linear Formula : C₆H₅N₃OS
- Molecular Weight : 167.19 g/mol
The structure features a pyrrolo-pyrimidine core with a thiol (-SH) group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as promising anticancer agents.
Research indicates that these compounds can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, a derivative demonstrated significant inhibition against key enzymes such as EGFR and VEGFR2, with IC₅₀ values ranging from 40 to 204 nM, comparable to established inhibitors like sunitinib (IC₅₀ = 261 nM) .
Case Studies
- Cytotoxicity Evaluation : In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC₅₀ (µM) | Notes |
---|---|---|---|
5k | HepG2 | 40 | Significant apoptosis induction |
5e | MCF-7 | 43.15 | Moderate cytotoxicity |
5l | HeLa | 68.17 | Lower activity compared to others |
Antibacterial Activity
The antibacterial properties of pyrrolo-pyrimidine derivatives have also been explored. Studies evaluated their effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Evaluation Methods
Antibacterial activity was assessed using agar well diffusion and minimum inhibitory concentration (MIC) methods. Some derivatives showed promising results:
- Compounds with methoxy and nitro substituents exhibited moderate activity against gram-positive and gram-negative bacteria .
Pharmacological Insights
The biological activity of this compound is attributed to its ability to interact with various biological targets:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. A validated approach includes:
- Condensation : React ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo-pyrimidine scaffold .
- Protection : Use Boc (tert-butoxycarbonyl) groups to protect amino functionalities, ensuring regioselectivity during subsequent steps .
- Cyclization : Acidic conditions (e.g., formic acid reflux) facilitate ring closure, as seen in analogs like 5,6-diphenyl-7-substituted derivatives .
- Thiol Introduction : Post-cyclization, introduce the mercapto group via nucleophilic substitution or sulfurization reagents.
Key Variables : Temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents critically affect purity and yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., NH and SH peaks at δ 10–12 ppm) and carbon backbone integrity .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNS: 166.204 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and ring conformation, as demonstrated in ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .
Q. What are the primary biochemical applications of pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibition studies?
- Methodological Answer : Analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibit tyrosine kinases (EGFR, VEGFR2) by binding to ATP pockets. Key steps include:
- Enzyme Assays : Use fluorescence-based or radiometric assays to measure IC values .
- Molecular Docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies .
- Selectivity Profiling : Test against kinase panels (e.g., 48 kinases) to identify off-target effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for 2-mercapto derivatives, and what are common side reactions?
- Methodological Answer :
- Optimization Strategies :
- Use Boc protection to prevent unwanted N-alkylation .
- Replace POCl with milder chlorinating agents (e.g., SOCl) to reduce decomposition .
- Employ microwave-assisted synthesis for faster cyclization (e.g., 30 min vs. 3 h conventional) .
- Side Reactions :
- Thiol oxidation to disulfides (mitigated via inert atmospheres).
- Ring-opening under strong acidic conditions, detectable via LC-MS monitoring .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. mercapto) on kinase binding using:
- Free Energy Calculations : MM-PBSA/GBSA to quantify substituent contributions .
- Crystal Structures : Resolve binding pose discrepancies (e.g., hydrophobic vs. hydrogen-bonding interactions) .
- Data Normalization : Control for assay variability (e.g., ATP concentration, enzyme lot) using reference inhibitors like staurosporine .
Q. What strategies are effective in designing selective kinase inhibitors using pyrrolo-pyrimidine scaffolds?
- Methodological Answer :
- Scaffold Hybridization : Fuse with privileged fragments (e.g., morpholine for solubility; ).
- Prodrug Approaches : Mask the thiol group (e.g., acetyl protection) to improve bioavailability, followed by enzymatic cleavage in vivo .
- Dynamic Combinatorial Chemistry : Screen fragment libraries under physiological conditions to identify high-affinity derivatives .
Properties
IUPAC Name |
2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHCRBHXAFBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399215 | |
Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67831-84-9 | |
Record name | 2-Thioxo-7-deazahypoxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67831-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067831849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67831-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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